Chemical properties and structure of 2-(methylsulfanyl)pyridin-4-ol
Chemical properties and structure of 2-(methylsulfanyl)pyridin-4-ol
An In-depth Technical Guide to the Synthesis, Structure, and Medicinal Chemistry of 2-(Methylsulfanyl)pyridin-4-ol
Executive Summary: This technical guide provides a comprehensive overview of 2-(methylsulfanyl)pyridin-4-ol, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The document elucidates the molecule's critical structural feature—its existence predominantly as the 2-(methylsulfanyl)pyridin-4(1H)-one tautomer—and details its physicochemical properties, spectroscopic signature, and a robust synthetic pathway. Furthermore, this guide explores the compound's potential as a versatile scaffold for designing novel therapeutics, grounded in the established pharmacological importance of the pyridin-4-one core. By synthesizing data from analogous structures and established chemical principles, this paper serves as an essential resource for researchers engaged in the exploration and utilization of novel heterocyclic entities.
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a substantial number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Analysis of recently approved drugs reveals that pyridine-containing molecules are particularly prevalent among anticancer agents and therapies targeting the central nervous system. The scaffold's prevalence is attributable to its unique electronic properties, its ability to engage in hydrogen bonding and π-stacking interactions, and its metabolic stability.
Within this important class of heterocycles, the pyridin-4-one substructure represents a particularly valuable pharmacophore. This moiety is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and specific interactions with biological targets such as enzyme active sites. The introduction of a methylsulfanyl group at the 2-position, as in the case of 2-(methylsulfanyl)pyridin-4-ol, further modulates the molecule's electronic profile and lipophilicity, offering additional vectors for synthetic elaboration and interaction with protein residues. This guide provides a detailed examination of this specific derivative, highlighting its chemical properties and potential for application in drug design.
Molecular Structure and Physicochemical Properties
A definitive understanding of a molecule's structure is paramount to predicting its behavior and potential as a drug candidate. For 2-(methylsulfanyl)pyridin-4-ol, the most critical structural aspect is the prototropic tautomerism between the hydroxyl (-ol) and keto (-one) forms.
Tautomerism: The Predominance of the Pyridin-4(1H)-one Form
While named as a pyridin-4-ol, experimental and theoretical studies on the parent 4-hydroxypyridine system confirm that the equilibrium overwhelmingly favors the pyridin-4(1H)-one tautomer in most environments, particularly in polar solvents and the solid state. This preference is driven by the formation of strong intermolecular N-H---O=C hydrogen bonds and the inherent stability of the amide-like functionality within the ring. While the 4-hydroxypyridine form may be more dominant in the gas phase, for all practical purposes in a laboratory or biological setting, the molecule should be considered as 2-(methylsulfanyl)pyridin-4(1H)-one .[1]
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(methylsulfanyl)pyridin-4(1H)-one. Where direct experimental data is unavailable, values are estimated based on closely related analogues such as 4-(methylthio)pyridine and 2-(methylthio)pyridine.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NOS | Calculated |
| Molecular Weight | 141.19 g/mol | Calculated |
| Exact Mass | 141.02483 Da | Calculated |
| Appearance | Expected to be an off-white to brown solid | Analogy to 4-Amino-2-(methylthio)pyridine[3] |
| XLogP3 (Estimated) | ~1.0 - 1.5 | Analogy to isomers[2] |
| Hydrogen Bond Donors | 1 | Calculated (N-H) |
| Hydrogen Bond Acceptors | 2 | Calculated (C=O, N) |
| Rotatable Bond Count | 1 | Calculated (Aryl-S) |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | Analogy to 4-Amino-2-(methylthio)pyridine[4] |
Synthesis and Reactivity
A reliable synthetic route is crucial for the exploration of any new chemical entity. The synthesis of 2-(methylsulfanyl)pyridin-4(1H)-one can be efficiently achieved via a two-step process involving the formation of a pyridinethione intermediate followed by selective S-alkylation.
Proposed Synthetic Pathway
The most logical synthetic approach involves the S-methylation of the 4-hydroxypyridine-2-thione tautomer. This precursor can be synthesized through various established methods for constructing pyridone rings. The subsequent methylation of the exocyclic sulfur is a high-yielding and specific reaction. The use of a base and a methylating agent like methyl iodide is a standard and effective method for forming such thioethers.[5]
Caption: Proposed synthetic workflow for 2-(methylsulfanyl)pyridin-4(1H)-one.
Experimental Protocol: S-Methylation of 4-hydroxypyridine-2(1H)-thione
This protocol describes the conversion of the thione intermediate to the final product.
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Preparation: To a stirred suspension of 4-hydroxypyridine-2(1H)-thione (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, used with caution) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the thiolate salt should be observed.
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Alkylation: Add methyl iodide (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. If DMF is the solvent, extract the product with a suitable organic solvent like ethyl acetate. If acetone was used, it can be removed under reduced pressure before extraction.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(methylsulfanyl)pyridin-4(1H)-one.
Spectroscopic Characterization
The structural identity of the synthesized compound is confirmed through standard spectroscopic methods. The predicted data below is based on the predominant 2-(methylsulfanyl)pyridin-4(1H)-one tautomer.
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¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.
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A singlet for the methyl protons of the S-CH₃ group, anticipated around δ 2.5 ppm.
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Three signals for the aromatic protons on the pyridine ring, likely in the range of δ 6.0-7.5 ppm. The proton at C5 would likely be a doublet, the proton at C3 a singlet or a narrow doublet, and the proton at C6 a doublet.
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A broad singlet far downfield (δ 11-13 ppm) corresponding to the N-H proton, a characteristic feature of pyridinones.[6]
-
-
¹³C NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals: one for the S-CH₃ group (~15 ppm), and five for the pyridine ring, including a signal for the carbonyl carbon (C4) significantly downfield (~180 ppm).
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IR (Infrared) Spectroscopy: Key vibrational bands would confirm the functional groups.
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A strong, sharp absorption band between 1640-1680 cm⁻¹ corresponding to the C=O stretch of the pyridone ring.
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A broad absorption band in the region of 3100-3400 cm⁻¹ due to the N-H bond stretch.
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Absorptions around 1550-1600 cm⁻¹ for the C=C stretches within the ring.
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Applications in Medicinal Chemistry and Drug Development
The 2-(methylsulfanyl)pyridin-4(1H)-one scaffold is a promising starting point for the development of novel therapeutic agents due to its combination of drug-like features.
Rationale as a Pharmacophore
-
Target Engagement: The N-H donor and C=O acceptor of the pyridone ring are perfectly positioned to form bidentate hydrogen bond interactions with the "hinge region" of many protein kinases, a common strategy for kinase inhibitors.
-
Structural Versatility: The sulfur atom can be oxidized to sulfoxide and sulfone derivatives, providing analogues with altered solubility, polarity, and metabolic stability. The protons on the pyridine ring can also serve as handles for further functionalization to explore structure-activity relationships (SAR).
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Proven Bioactivity: Closely related pyrimidine and pyridine thioethers have demonstrated a wide range of biological activities, including analgesic and antitumor properties, suggesting a high potential for this scaffold to yield bioactive compounds.[5][7]
Caption: Diagram of pyridinone scaffold as a kinase hinge binder.
Conclusion
2-(Methylsulfanyl)pyridin-4-ol, existing as its more stable pyridin-4(1H)-one tautomer, represents a heterocyclic scaffold with considerable untapped potential. Its synthesis is straightforward, and its structure contains key features—namely the hydrogen-bonding-proficient pyridone core and a modifiable methylsulfanyl group—that make it an attractive building block for medicinal chemistry campaigns. Drawing on the established success of related pyridine and pyrimidine structures in approved drugs, this compound serves as a compelling starting point for the rational design of novel inhibitors targeting kinases and other enzyme classes, warranting further investigation by the drug development community.
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